molecular formula C2HBr2FO B14490367 Dibromo(fluoro)acetaldehyde CAS No. 64316-15-0

Dibromo(fluoro)acetaldehyde

Cat. No.: B14490367
CAS No.: 64316-15-0
M. Wt: 219.83 g/mol
InChI Key: XYHPBUYGFWDSRU-UHFFFAOYSA-N
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Description

Dibromo(fluoro)acetaldehyde is an organic compound characterized by the presence of two bromine atoms, one fluorine atom, and an aldehyde functional group attached to a carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromo(fluoro)acetaldehyde can be synthesized through several methods. One common approach involves the bromination of fluoroacetaldehyde under controlled conditions. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the addition of bromine atoms to the fluoroacetaldehyde molecule .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Dibromo(fluoro)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

Scientific Research Applications

Dibromo(fluoro)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated and brominated functional groups.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of dibromo(fluoro)acetaldehyde involves its reactivity with nucleophiles due to the presence of electrophilic centers (carbonyl carbon and bromine atoms). The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibromo(fluoro)acetaldehyde is unique due to the combination of bromine and fluorine atoms, which imparts distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

64316-15-0

Molecular Formula

C2HBr2FO

Molecular Weight

219.83 g/mol

IUPAC Name

2,2-dibromo-2-fluoroacetaldehyde

InChI

InChI=1S/C2HBr2FO/c3-2(4,5)1-6/h1H

InChI Key

XYHPBUYGFWDSRU-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(F)(Br)Br

Origin of Product

United States

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